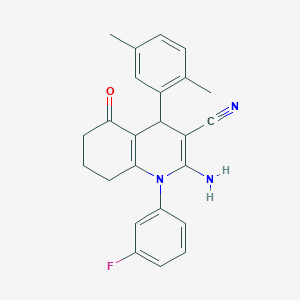![molecular formula C25H34N2O3 B11477026 Methyl 6-[2-(3,5-dimethyladamantan-1-YL)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B11477026.png)
Methyl 6-[2-(3,5-dimethyladamantan-1-YL)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3,5-ジメチルアダマンタン-1-イル)アセチルアミノ]-1,2,3,4-テトラヒドロキノリン-1-カルボン酸メチルは、アダマンタンとテトラヒドロキノリン部分を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
6-[2-(3,5-ジメチルアダマンタン-1-イル)アセチルアミノ]-1,2,3,4-テトラヒドロキノリン-1-カルボン酸メチルの合成は、一般的に複数のステップで構成されます。
アダマンタン誘導体の生成: 出発物質である3,5-ジメチルアダマンタンは、一連のアルキル化反応によって合成されます。
アセチルアミノ基の導入: 次に、アダマンタン誘導体を無水酢酸と反応させてアセチルアミノ基を導入します。
テトラヒドロキノリンの合成: テトラヒドロキノリン環は、アルデヒドが酸触媒の存在下でアミンと反応するピクテ・シュペンラー反応によって形成されます。
カップリング反応: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用して、アダマンタン誘導体とテトラヒドロキノリン中間体をカップリングします。
工業生産方法
この化合物の工業生産では、収率と純度を最大化するために、上記の合成経路を最適化する可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、自動化された精製システムの実装が含まれる可能性があります。
化学反応解析
反応の種類
酸化: この化合物は、特にテトラヒドロキノリン環で酸化反応を起こし、キノリン誘導体の形成につながります。
還元: 還元反応はカルボニル基を標的にすることができ、それらをアルコールに変換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を、塩基性条件下で置換反応に使用することができます。
主な生成物
酸化: キノリン誘導体。
還元: アルコール誘導体。
置換: さまざまな置換されたアミドまたはチオアミド。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。その剛性構造と複数の官能基により、有機合成における汎用性の高い中間体となります。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤または受容体モジュレーターとしての可能性について研究されています。アダマンタン部分は、生物学的膜と相互作用する能力で知られており、化合物のバイオアベイラビリティを向上させています。
医学
医学的に、この化合物とその誘導体は、抗ウイルス、抗菌、および抗癌特性について研究されています。化合物の構造的特徴により、さまざまな生物学的標的と相互作用することができ、薬剤開発のための有望な候補となっています。
工業
工業部門では、この化合物は、その安定性と官能基の多様性により、ポリマーやコーティングなどの先進材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, 3,5-dimethyladamantane, is synthesized through a series of alkylation reactions.
Acetamido Group Introduction: The adamantane derivative is then reacted with acetic anhydride to introduce the acetamido group.
Tetrahydroquinoline Synthesis: The tetrahydroquinoline ring is formed via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the adamantane derivative with the tetrahydroquinoline intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its rigid structure and multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The adamantane moiety is known for its ability to interact with biological membranes, enhancing the bioavailability of the compound.
Medicine
Medicinally, this compound and its derivatives are explored for their antiviral, antibacterial, and anticancer properties. The structural features of the compound allow it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional diversity.
作用機序
6-[2-(3,5-ジメチルアダマンタン-1-イル)アセチルアミノ]-1,2,3,4-テトラヒドロキノリン-1-カルボン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。アダマンタン部分は膜透過性を高め、テトラヒドロキノリン環は酵素の活性部位と相互作用して、その活性を阻害することができます。この二重の機能により、この化合物はさまざまな生物学的経路を効果的に調節することができます。
類似の化合物との比較
類似の化合物
メマンチン: NMDA受容体拮抗剤として使用されるアダマンタン誘導体。
アマンタジン: 抗ウイルス特性を持つ別のアダマンタン誘導体。
テトラヒドロキノリン誘導体: さまざまな医学的用途で使用される、同様の環状構造を持つ化合物。
独自性
6-[2-(3,5-ジメチルアダマンタン-1-イル)アセチルアミノ]-1,2,3,4-テトラヒドロキノリン-1-カルボン酸メチルを際立たせているのは、アダマンタンとテトラヒドロキノリンの部分の組み合わせです。これにより、生物学的活性と安定性を高めるユニークな構造フレームワークが提供されます。この二重の機能は、他の類似の化合物では一般的に見られず、さらなる研究開発のための貴重な分子となっています。
類似化合物との比較
Similar Compounds
Memantine: An adamantane derivative used as an NMDA receptor antagonist.
Amantadine: Another adamantane derivative with antiviral properties.
Tetrahydroquinoline Derivatives: Compounds with similar ring structures used in various medicinal applications.
Uniqueness
What sets Methyl 6-[2-(3,5-dimethyladamantan-1-yl)acetamido]-1,2,3,4-tetrahydroquinoline-1-carboxylate apart is the combination of the adamantane and tetrahydroquinoline moieties, providing a unique structural framework that enhances its biological activity and stability. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
特性
分子式 |
C25H34N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
methyl 6-[[2-(3,5-dimethyl-1-adamantyl)acetyl]amino]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C25H34N2O3/c1-23-10-17-11-24(2,14-23)16-25(12-17,15-23)13-21(28)26-19-6-7-20-18(9-19)5-4-8-27(20)22(29)30-3/h6-7,9,17H,4-5,8,10-16H2,1-3H3,(H,26,28) |
InChIキー |
KXTKHVFTXXIWNP-UHFFFAOYSA-N |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)NC4=CC5=C(C=C4)N(CCC5)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B11476947.png)
![ethyl N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3,3-trifluoro-2-{[(4-methoxyphenyl)carbonyl]amino}alaninate](/img/structure/B11476956.png)
![3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B11476957.png)
![3-(3,4-dimethoxyphenyl)-7-{3-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11476959.png)
![1-(4-chlorophenyl)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11476962.png)
![8-(2-methoxyphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11476974.png)
![3-methyl-6-oxo-N-phenyl-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11476982.png)
![8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11476988.png)
![ethyl [3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B11477002.png)
![2-Chloroethyl {4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}carbamate](/img/structure/B11477016.png)
![6-hydroxy-3-methyl-N-phenyl-4-(thiophen-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11477024.png)
![N-{2-[(butylamino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11477033.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477038.png)

